molecular formula C17H17N3O B13891869 N-(3-benzyl-4H-quinazolin-2-yl)acetamide

N-(3-benzyl-4H-quinazolin-2-yl)acetamide

Cat. No.: B13891869
M. Wt: 279.34 g/mol
InChI Key: MXAWMNOTNRVJDH-UHFFFAOYSA-N
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Description

N-(3-Benzyl-4H-quinazolin-2-yl)acetamide is a quinazoline-derived acetamide compound characterized by a benzyl group at position 3 of the quinazoline ring and an acetamide moiety at position 2. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(3-benzyl-4H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C17H17N3O/c1-13(21)18-17-19-16-10-6-5-9-15(16)12-20(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,21)

InChI Key

MXAWMNOTNRVJDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation of N-(3-benzyl-4H-quinazolin-2-yl)acetamide generally involves the following key steps:

  • Formation of the quinazoline ring system, often via cyclization of appropriate anthranilic acid derivatives or isatoic anhydride with amines.
  • Introduction of the benzyl substituent at the 3-position, frequently through alkylation or condensation reactions.
  • Acetylation of the amino group to form the acetamide functionality.

Synthesis of the Quinazoline Core

2.1. From Isatoic Anhydride and Amines

One robust and widely used method involves reacting isatoic anhydride with benzylamine or substituted amines to form 2-substituted quinazolin-4(3H)-ones. This reaction proceeds via nucleophilic attack of the amine on the isatoic anhydride, followed by ring closure to form the quinazoline nucleus.

  • Procedure : Isatoic anhydride (1 equiv) is dissolved in acetonitrile or N,N-dimethylacetamide (DMAC), and benzylamine (1.05 equiv) is added. The mixture is stirred at room temperature or slightly elevated temperature (e.g., 24 hours) to afford the intermediate 2-benzylquinazolin-4(3H)-one.

  • Advantages : Mild conditions, good yields, and commercially available starting materials.

2.2. Niementowski Synthesis

Alternatively, 3- or 4-substituted anthranilic acids can be reacted with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines, which can be further functionalized.

Introduction of the Benzyl Group at the 3-Position

The benzyl substituent at the 3-position can be introduced by:

For example, in patent US8114995B2, alkylation is performed by reacting quinazolinone derivatives with ethylene carbonate or benzyl halides in solvents such as dimethylformamide (DMF), dichloromethane, or tetrahydrofuran at elevated temperatures (around 110°C). This method allows controlled alkylation with good cost efficiency.

Acetylation to Form the Acetamide Group

The amino group on the quinazoline ring can be acetylated to form the acetamide moiety by:

  • Reaction with acetyl chloride or acetic anhydride in the presence of a base or suitable solvent.

  • For example, chloroacetyl chloride can be reacted with 3-aminoquinazoline derivatives in dry dichloromethane with triethylamine at room temperature to yield 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives, which can be further transformed.

  • Acetylation may also be performed using acetyl chloride as both reagent and solvent, with the reaction conditions influencing the regioselectivity of acetylation (lactam vs lactim forms).

Representative Detailed Synthetic Procedure

Synthesis of this compound (Example)

Step Reagents & Conditions Description Yield & Notes
1. Formation of 2-benzylquinazolin-4(3H)-one Isatoic anhydride (1 equiv), benzylamine (1.05 equiv), acetonitrile or DMAC, stir 24 h at room temp Nucleophilic ring opening and cyclization to form quinazolinone core with benzyl substituent at 2-position High yield, crude product used directly
2. Acetylation of amino group Acetyl chloride (excess), triethylamine (1 equiv), dry dichloromethane, 0–25°C, 30 min to 1 h Formation of acetamide by acetylation of quinazoline amino group Moderate to good yield; reaction monitored by TLC
3. Purification Crystallization from dichloromethane/heptane or column chromatography on silica gel Isolation of pure this compound Purity >95% by HPLC

This procedure is adapted from general methods described in the literature and patents.

Solvents and Reaction Conditions

Step Solvent(s) Temperature Notes
Quinazoline formation Acetonitrile, N,N-dimethylacetamide (DMAC) Room temperature to 80°C Solvents chosen for solubility and reaction efficiency
Alkylation (benzyl introduction) Dimethylformamide, dichloromethane, tetrahydrofuran ~110°C (for alkylation with ethylene carbonate) Elevated temperature improves alkylation rate and control
Acetylation Dry dichloromethane, sometimes acetyl chloride as solvent 0–25°C Control of regioselectivity and side reactions

Purification and Characterization

  • Purification is commonly achieved by crystallization (e.g., dichloromethane/heptane mixtures) or silica gel column chromatography.

  • Characterization techniques include:

    • High-performance liquid chromatography (HPLC) for purity assessment.

    • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural confirmation.

    • Mass spectrometry (MS) for molecular weight verification.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Isatoic Anhydride + Benzylamine Isatoic anhydride, benzylamine Acetonitrile or DMAC RT, 24 h Mild, straightforward, good yields
Alkylation with Ethylene Carbonate or Benzyl Halide Quinazolinone derivatives Ethylene carbonate, DMF, 110°C Elevated temp, controlled alkylation Cost-effective, controlled substitution
Acetylation of Amino Group 3-aminoquinazoline derivatives Acetyl chloride, triethylamine 0–25°C, DCM solvent Efficient acetamide formation

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-4H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Table 1: Structural Comparison of Key Quinazoline Acetamides
Compound Name Substituents on Quinazoline Acetamide Substituents Key Pharmacological Activity
N-(3-Benzyl-4H-quinazolin-2-yl)acetamide 3-Benzyl None Under investigation
N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide 7-Chloro, 4-oxo 2-Benzylphenyl Antimicrobial (potential)
2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide 4-oxo 1,3-Thiazol-2-yl Anticancer (potential)
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide 2-Hydroxy, 4-oxo 1,3-Benzodioxol-5-yl Neuroprotective (potential)

Key Observations:

  • Hydroxy Groups: The 2-hydroxy substituent in may improve solubility and hydrogen-bonding interactions, a feature absent in the target compound.

Pharmacological Activity and Selectivity

Table 2: Activity Comparison of Selected Acetamide Derivatives
Compound Anti-inflammatory Activity Anticancer Activity Ulcerogenic Potential
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Stronger than Diclofenac Not reported Moderate
This compound Not reported Under study Likely low
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Not applicable IC50 < 10 µM (HCT-1) Not reported

Insights:

  • Anti-inflammatory Activity: The ethylamino substituent in enhances activity compared to the unmodified acetamide in the target compound, suggesting that nitrogen-containing groups improve COX-2 inhibition.
  • Anticancer Potential: Sulfonyl and pyrrolidinyl groups in demonstrate marked cytotoxicity, highlighting the importance of electron-deficient substituents for anticancer effects.

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